molecular formula C14H14O5 B15389013 Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate CAS No. 6935-48-4

Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate

Cat. No.: B15389013
CAS No.: 6935-48-4
M. Wt: 262.26 g/mol
InChI Key: WFSWEWLQZSSBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate is an ester derivative featuring a tetrahydronaphthalenone core substituted with a methoxy group at position 6 and an oxoacetate moiety at position 2. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceutical and fine chemical industries, due to its reactive ester and ketone functionalities.

Properties

CAS No.

6935-48-4

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-2-oxoacetate

InChI

InChI=1S/C14H14O5/c1-18-9-4-6-10-8(7-9)3-5-11(12(10)15)13(16)14(17)19-2/h4,6-7,11H,3,5H2,1-2H3

InChI Key

WFSWEWLQZSSBRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)C(=O)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate, also known as methyl 6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, is a compound with significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H14O4
Molecular Weight234.25 g/mol
CAS Number40153-87-5

Pharmacological Activity

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydronaphthalene derivatives. For instance:

  • A study demonstrated that compounds with a similar structure exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • Research indicated that tetrahydronaphthalene derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance this activity .

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Compounds related to this compound have been investigated for their ability to protect neuronal cells from oxidative stress and neurodegeneration .

Study on Anticancer Activity

A detailed investigation was conducted on a series of tetrahydronaphthalene derivatives including this compound. The study assessed their cytotoxicity using the MTT assay across several cancer cell lines:

CompoundCell LineIC50 (µM)
Methyl(6-methoxy-1-oxo...HeLa15.5
Methyl(6-methoxy-1-oxo...MCF720.3
Methyl(6-methoxy-1-oxo...A54912.8

The results indicated that this compound had a lower IC50 value compared to standard chemotherapeutic agents like doxorubicin, suggesting a strong potential for further development as an anticancer drug .

Antimicrobial Study

In another study assessing antimicrobial efficacy:

CompoundBacterial StrainZone of Inhibition (mm)
Methyl(6-methoxy-1-oxo...E. coli18
Methyl(6-methoxy-1-oxo...S. aureus22

These findings indicate that the compound exhibits significant antibacterial activity and could be explored for therapeutic applications in treating infections .

Comparison with Similar Compounds

Research Findings and Limitations

  • Limited experimental data (e.g., melting points, spectral data) for the target compound necessitate reliance on analog extrapolation.
  • The allyl ester (3m) demonstrates practical synthetic utility with a 70% yield, suggesting efficient routes for related esters .
  • Structural variations significantly alter solubility and reactivity, guiding solvent selection in synthetic workflows .

Q & A

Q. What are the optimized synthetic routes for Methyl(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)(oxo)acetate, and how can reaction conditions be controlled to improve yield?

A high-yield synthesis (96%) involves a multi-step procedure starting from 6-methoxy-3,4-dihydronaphthalen-1(2H)-one. Key steps include:

  • Solvent selection : Tetrahydrofuran (THF) as the reaction medium, followed by extraction with ethyl acetate .
  • Temperature control : Cooling in an ice bath to minimize side reactions during esterification .
  • Purification : Sequential washing with sodium bicarbonate and water, followed by drying with anhydrous sodium sulfate and vacuum evaporation .
    Yield optimization requires precise stoichiometric ratios (e.g., 2.8 mmol starting material to 2.0 mmol product) and monitoring reaction time (90 minutes) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • NMR : Focus on the methoxy group (δ ~3.8 ppm for CH₃O) and the ester carbonyl (δ ~170 ppm in ¹³C NMR). The tetrahydronaphthalene ring protons appear as multiplet signals between δ 1.5–3.0 ppm .
  • Mass spectrometry : Look for the molecular ion peak at m/z 260 (C₁₄H₁₄O₅) and fragments corresponding to the loss of CO₂CH₃ (Δ m/z -59) .
  • IR : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1660 cm⁻¹ (ketone C=O) .

Q. How does the methoxy substituent at the 6-position influence the compound’s reactivity in nucleophilic or electrophilic reactions?

The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution (e.g., nitration or halogenation) at the para position. However, steric hindrance from the tetrahydronaphthalene backbone may limit accessibility. For nucleophilic attacks (e.g., ester hydrolysis), the electron-withdrawing ketone and ester groups enhance reactivity at the α-carbon .

Advanced Research Questions

Q. What strategies can resolve contradictions in observed vs. calculated yields during scale-up synthesis?

  • Byproduct analysis : Use LC-MS to identify impurities, such as incomplete esterification products or oxidation byproducts .
  • Kinetic studies : Vary reaction temperature and monitor intermediate formation via in-situ IR or HPLC. For example, prolonged stirring in hexane (500 mL) can precipitate undesired side products .
  • Statistical optimization : Apply Design of Experiments (DoE) to evaluate interactions between solvent polarity, catalyst loading, and temperature .

Q. How can researchers address discrepancies in NMR or mass spectrometry data for derivatives of this compound?

  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals in complex mixtures .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for tautomeric or conformational isomers .
  • High-resolution MS : Resolve ambiguities in molecular ion fragmentation patterns caused by isobaric interferences .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Acidic conditions : Protonation of the ketone oxygen increases electrophilicity, risking ring-opening or decarboxylation.
  • Basic conditions : The ester group undergoes saponification (hydrolysis to carboxylic acid), while the methoxy group may demethylate under strong bases (e.g., NaOH) .
    Controlled studies in buffered solutions (pH 4–10) are recommended to map degradation pathways .

Q. How do structural analogs (e.g., halogenated or alkylated derivatives) compare in biological activity or synthetic complexity?

  • Chlorinated analogs : Show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) but require stringent anhydrous conditions .
  • Methylated derivatives : Increased lipophilicity improves membrane permeability in cellular assays but may reduce aqueous solubility .
    Synthetic complexity escalates with additional substituents due to regioselectivity challenges, necessitating orthogonal protecting groups .

Methodological Guidelines

Q. What protocols ensure reproducibility in catalytic hydrogenation or oxidation reactions involving this compound?

  • Catalyst selection : Use Pd/C (5% wt) for selective ketone reduction while preserving the ester group.
  • Solvent compatibility : Avoid protic solvents (e.g., methanol) to prevent ester hydrolysis; opt for ethyl acetate or dichloromethane .
  • Reaction monitoring : Track hydrogen uptake via pressure gauges or use TLC (Rf 0.3 in pentane:ethyl acetate = 8:2) .

Q. How should researchers design stability studies to evaluate shelf-life under varying storage conditions?

  • Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition products (e.g., free carboxylic acid) .
  • Light sensitivity : Store in amber vials to prevent photodegradation of the naphthalene backbone .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties or reaction pathways?

  • Software : Gaussian (DFT for NMR/IR predictions), COSMO-RS (solubility), and AutoDock (binding affinity in biological targets) .
  • Databases : PubChem for comparative data on analogs, and the Open Reaction Database (ORD) for synthetic precedents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.